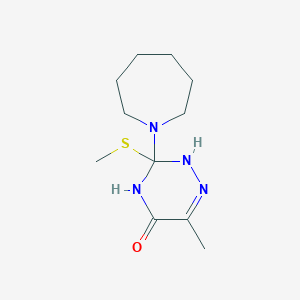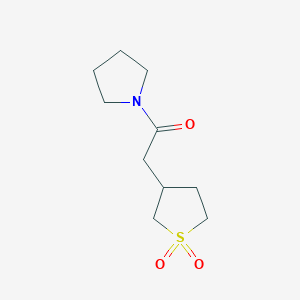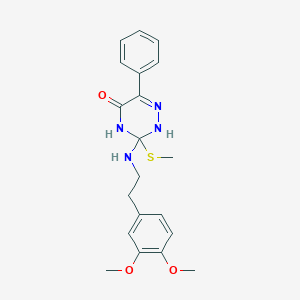
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising tool for further investigation.
作用机制
The mechanism of action of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves its ability to bind to specific target proteins and modulate their activity. This compound has been shown to interact with a number of different proteins, including kinases and phosphatases, and to affect their function in a variety of ways.
Biochemical and Physiological Effects:
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of enzyme activity, modulation of cell signaling pathways, and induction of apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The advantages of using N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide in lab experiments include its unique mechanism of action, its ability to modulate specific target proteins, and its potential as a tool for drug discovery and development. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for specialized equipment and expertise to work with it.
未来方向
There are many potential future directions for research on N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide. These include further studies of its mechanism of action and biochemical and physiological effects, as well as investigations into its potential as a therapeutic agent for a variety of diseases and conditions. Additionally, there is potential for the development of new synthetic methods and modifications of this compound to improve its properties and expand its utility in scientific research.
合成方法
The synthesis of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-methoxy-1-naphthylamine, which is then reacted with 2,3-dimethylindole to form the key intermediate. This intermediate is then treated with acetic anhydride to form the final product.
科学研究应用
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been used in a variety of scientific research applications, including studies of cell signaling pathways, enzyme inhibition, and protein-protein interactions. This compound has been shown to have potential as a tool for drug discovery and development, as well as for basic research in biochemistry and molecular biology.
属性
产品名称 |
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide |
|---|---|
分子式 |
C24H24N2O2 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
(2Z)-N-(4-methoxynaphthalen-1-yl)-2-(1,3,3-trimethylindol-2-ylidene)acetamide |
InChI |
InChI=1S/C24H24N2O2/c1-24(2)18-11-7-8-12-20(18)26(3)22(24)15-23(27)25-19-13-14-21(28-4)17-10-6-5-9-16(17)19/h5-15H,1-4H3,(H,25,27)/b22-15- |
InChI 键 |
XBJNMPRSTJWGTM-JCMHNJIXSA-N |
手性 SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
规范 SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)



![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)